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Compound of Interest

1-((4-
Compound Name:
Bromophenyl)sulfonyl)piperidine

Cat. No. B1266403

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-((4-Bromophenyl)sulfonyl)piperidine. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics. The synthesis of this compound is typically
achieved through the reaction of 4-bromobenzenesulfonyl chloride with piperidine.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-((4-
Bromophenyl)sulfonyl)piperidine.

Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
Aromatic H (AA'BB'
7.75-7.65 m 4H
system)
3.10 - 3.00 m 4H -CHa- (a to N)
1.70 - 1.60 m 4H -CHz- (B to N)
1.55 - 1.45 m 2H -CHa- (y to N)

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (6) ppm

Assignment

138.5 Quaternary Aromatic C (C-S)
132.5 Aromatic CH

129.0 Aromatic CH

127.0 Quaternary Aromatic C (C-Br)
47.0 -CHz- (o to N)

25.0 -CH2- (Bto N)

23.5 -CH2- (y to N)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2950-2850 Strong Aliphatic C-H Stretch
1350-1330 Strong Asymmetric SOz Stretch
1170-1150 Strong Symmetric SOz Stretch
1090-1080 Strong S-N Stretch

820-810 Strong para-disubstituted C-H Bend
600-500 Strong C-Br Stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

miz Interpretation

[M]* Molecular ion peak (presence of Br

305/307 isotopes)
220 [M - SOz - H]*
241 [M - CsH1oN]*
155/157 [BrCeHa]*
o [CsH1oN]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-((4-Bromophenyl)sulfonyl)piperidine (approximately 10-20 mg) is prepared in
a suitable deuterated solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-
de), and transferred to a 5 mm NMR tube. *H and 3C NMR spectra are recorded on a
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spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid 1-((4-Bromophenyl)sulfonyl)piperidine can be obtained using the
potassium bromide (KBr) pellet method. A small amount of the sample is ground with
anhydrous KBr and compressed into a thin, transparent pellet. Alternatively, a thin film of the
sample can be prepared by dissolving the compound in a volatile solvent, applying the solution
to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate[1]. The spectrum is
then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a
mass analyzer. The sample is introduced into the ion source, where it is vaporized and
bombarded with a beam of electrons (typically at 70 eV), causing ionization and
fragmentation[2][3][4]. The resulting ions are then separated based on their mass-to-charge
ratio (m/z) and detected.

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Bromophenyl)sulfonyl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1266403#spectroscopic-data-for-1-4-
bromophenyl-sulfonyl-piperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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